molecular formula C9H7N3OS B7874919 4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraene-9-thione

4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraene-9-thione

Cat. No.: B7874919
M. Wt: 205.24 g/mol
InChI Key: UIHNGHHRYWVHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylfuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-8(7H)-thione is a heterocyclic compound that features a fused ring system combining furan, pyrrole, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylfuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-8(7H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with formamidine acetate and chloramine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. The process often includes steps to control impurities and optimize reaction conditions for large-scale synthesis . Safety considerations, such as thermochemical analysis and impurity removal, are crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-methylfuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-8(7H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-methylfuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-8(7H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylfuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-8(7H)-thione involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . The specific pathways and molecular targets vary depending on the application and the type of cancer being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylfuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-8(7H)-thione is unique due to its specific combination of furan, pyrrole, and triazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraene-9-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c1-5-2-6-8(13-5)3-7-9(14)11-10-4-12(6)7/h2-4H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHNGHHRYWVHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C3N2C=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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